molecular formula C12H30O4Si2 B106420 1,2-Bis(methyldiethoxysilyl)ethane CAS No. 18043-74-8

1,2-Bis(methyldiethoxysilyl)ethane

Cat. No. B106420
CAS RN: 18043-74-8
M. Wt: 294.53 g/mol
InChI Key: HITBDIPWYKTHIH-UHFFFAOYSA-N
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Description

1,2-Bis(methyldiethoxysilyl)ethane is a silicon-based compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon (C-Si) bonds and are known for their utility in various chemical syntheses and applications, including the formation of silyl ethers and polymers.

Synthesis Analysis

The synthesis of related bis(silyl) compounds has been demonstrated through various methods. For instance, symmetrical 1,1-bis(silyl)ethenes can be prepared via ruthenium complex-catalyzed silylative coupling cyclization of 1,2-bis(dimethylvinylsiloxy)ethane, followed by reaction with Grignard reagents . Another synthesis approach involves the preparation of 1,2-bis(cyclooctatetraenyldimethylsilyl)ethane, which is then converted to a bridged uranocene compound . These methods highlight the versatility of bis(silyl) compounds and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of bis(silyl) compounds can exhibit interesting characteristics. For example, the temperature-dependent NMR spectrum of a bridged uranocene compound indicates a flexible molecule that can twist between enantiomeric structures . The crystal structures of certain bis(silyl) compounds show elongated C-C bonds of the ethane backbone, which can be indicative of the electronic effects imparted by the silyl groups .

Chemical Reactions Analysis

Bis(silyl) compounds can undergo various chemical reactions. The reaction of bis(methylzinc) 1,2-bis((trialkylsilyl)amido)-1,2-dipyridylethane with acetamide yields racemic 1,2-bis((trialkylsilyl)amino)-1,2-dipyridylethane, and the reaction with aniline gives bis(methylzinc) 1,2-bis(phenylamido)-1,2-dipyridylethane . These reactions demonstrate the reactivity of the C-N and Si-N bonds in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(silyl) compounds are influenced by their molecular structure. For instance, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane showcases the importance of linker length within bis(alkylating) reagents, which can affect the reaction pathway from intra- to intermolecular . The macrocyclic ligand based on 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane demonstrates the ability of bis(silyl) compounds to form complex structures with specific crystalline properties .

Scientific Research Applications

Chemical Reactions and Derivatives

1,2-Bis(methyldiethoxysilyl)ethane, along with its ethylene and acetylene derivatives, undergoes reactions to form compounds like 1,2-bis(2',6'-dimethyl-1',3'-dioxa-6'-aza-2'-silacyclooctyl-2')ethane. These derivatives have been a subject of interest in chemical synthesis research (Voronkov et al., 1988).

Hydrolysis Processes

A study on the hydrolysis process of bis-1,2-(triethoxysilyl)ethane (BTSE) in aqueous and methanol solutions revealed insights into the hydrolysis behavior of this compound, important for understanding its chemical properties in different environments (Díaz-Benito et al., 2010).

Complex Formation with Crown Ethers and Cryptands

1,2-Bis[N-(N'-alkylimidazolium)]ethane salts form complexes presumed to be pseudorotaxanes with crown ether and cryptand hosts, a fascinating area in supramolecular chemistry (Lee et al., 2010).

Silylative Coupling Cyclization

Research has demonstrated that 1,2-bis(dimethylvinylsiloxy)ethane can be transformed into cyclic compounds like 2,2,4,4-tetramethyl-3-methylene-1,5-dioxa-2,4-disilacycloheptane through silylative coupling cyclization, contributing to advancements in organic synthesis methods (Pawluć et al., 2005).

Synthesis of Dimeric Ligands

The efficient synthesis of dimeric 1,2-bis ligands like 1,2-Bis(2,2'-bipyridinyl)ethane has been achieved through oxidative coupling, which has implications for the development of new ligands in coordination chemistry (Lehn & Ziessel, 1988).

C−N Activation in Chemical Reactions

Studies on the protonation and irradiation of racemic 1,2-bis compounds reveal insights into C−N activation versus metalation, expanding the understanding of reaction mechanisms in organometallic chemistry (Westerhausen et al., 2002).

properties

IUPAC Name

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITBDIPWYKTHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939334
Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
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Molecular Weight

294.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(methyldiethoxysilyl)ethane

CAS RN

18043-74-8, 88736-80-5
Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
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Record name 1,2-Bis(methyldiethoxysilyl)ethane
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Record name 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
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Record name 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
T Shimizu, K Kanamori, A Maeno, H Kaji, K Nakanishi - Langmuir, 2016 - ACS Publications
Transparent, monolithic aerogels with nanosized colloidal skeletons have been obtained from a single precursor of 1,2-bis(methyldiethoxysilyl)ethane (BMDEE) by adopting a liquid …
Number of citations: 54 pubs.acs.org
S Urata, AT Kuo, H Murofushi - The Journal of Physical Chemistry …, 2018 - ACS Publications
Silica aerogel has a variety of excellent properties, but the mechanical brittleness inhibits the practical applications. Recently, many experimental efforts have been made to improve the …
Number of citations: 16 pubs.acs.org
T Shimizu, K Kanamori, A Maeno, H Kaji, CM Doherty… - Langmuir, 2017 - ACS Publications
Transparent, low-density ethenylene-bridged polymethylsiloxane [Ethe-BPMS, O 2/2 (CH 3 )Si–CHCH–Si(CH 3 )O 2/2 ] aerogels from 1,2-bis(methyldiethoxysilyl)ethene have …
Number of citations: 46 pubs.acs.org
T Shimizu, K Kanamori… - Chemistry–A European …, 2017 - Wiley Online Library
Aerogels are attracting increasing attention due to their high thermal insulation ability as well as unique properties such as high porosity, surface area, and transparency. However, low …
S Urata, AT Kuo, H Murofushi - Physical Chemistry Chemical Physics, 2021 - pubs.rsc.org
A flexible aerogel polymerized from methyltrimethoxysilane (MTMS) shows great promise as a high-performance insulator owing to its substantially low thermal conductivity and …
Number of citations: 6 pubs.rsc.org
Z Zhang, X Wang, G Zu, K Kanamori, K Nakanishi… - Materials & Design, 2019 - Elsevier
Resilient, fire-retardant and mechanically strong polyimide-polyvinylpolymethylsiloxane (PI-PVPMS) composite aerogels have been prepared via stepwise chemical liquid deposition (…
Number of citations: 39 www.sciencedirect.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
AP Dral, C Lievens, JE Ten Elshof - Langmuir, 2017 - ACS Publications
It is generally assumed that the hydrothermal stability of organically modified silica networks is promoted by high monomer connectivity, network flexibility, and the presence of …
Number of citations: 20 pubs.acs.org
X Wang, Z Zhang, Y Wang, WJ Malfait, S Zhao… - … Composites and Hybrid …, 2023 - Springer
Polymer-reinforced silica aerogel is one of the promising strategies to improve the weak mechanical properties of silica aerogel. However, their high-temperature applications (> 300 C) …
Number of citations: 5 link.springer.com
AP Dral, JE ten Elshof - Microporous and mesoporous materials, 2018 - Elsevier
The micropore structure of a series of organosilica materials with various organic groups in bridging (methylene, ethylene, hexylene, octylene, p-phenylene) and terminal (methyl, n-…
Number of citations: 13 www.sciencedirect.com

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